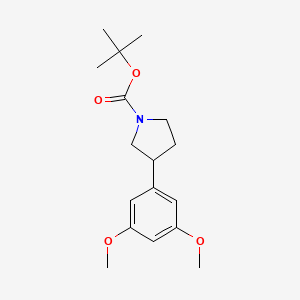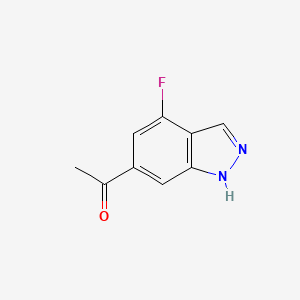
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is a chiral diamine ligand known for its ability to form stable complexes with various metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as iron, zinc, and copper.
Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated with transition metals.
Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., FeCl2, ZnCl2) in solvents like methanol or ethanol.
Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution Reactions: Electrophiles or nucleophiles in polar solvents.
Major Products
Aplicaciones Científicas De Investigación
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the cyclohexane-1,2-diamine backbone provide multiple coordination sites, allowing the ligand to form stable complexes. These complexes can then participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: Lacks the dimethyl groups, leading to different steric and electronic properties.
(1S,2S)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: The enantiomer of the compound, exhibiting different chiral properties.
Uniqueness
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is unique due to its chiral nature and the presence of dimethyl groups, which enhance its ability to form stable and selective metal complexes. These properties make it a valuable ligand in coordination chemistry and catalysis .
Propiedades
Fórmula molecular |
C20H28N4 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(1R,2R)-1-N,2-N-dimethyl-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H28N4/c1-23(15-17-9-5-7-13-21-17)19-11-3-4-12-20(19)24(2)16-18-10-6-8-14-22-18/h5-10,13-14,19-20H,3-4,11-12,15-16H2,1-2H3/t19-,20-/m1/s1 |
Clave InChI |
HDQFPJIZHWFWTR-WOJBJXKFSA-N |
SMILES isomérico |
CN(CC1=CC=CC=N1)[C@@H]2CCCC[C@H]2N(C)CC3=CC=CC=N3 |
SMILES canónico |
CN(CC1=CC=CC=N1)C2CCCCC2N(C)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)


![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
![5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)

![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)





![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
